molecular formula C7H6BrCl B1265782 2-Bromo-6-chlorotoluene CAS No. 62356-27-8

2-Bromo-6-chlorotoluene

Cat. No. B1265782
CAS RN: 62356-27-8
M. Wt: 205.48 g/mol
InChI Key: DMARBQGIQKLIPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-chlorotoluene and related compounds typically involves halogenation reactions of toluene derivatives. For instance, the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene demonstrates a process involving reduction, diazotization, and the Sandmeyer reaction, achieving an overall yield of 68%. This method underscores the importance of carefully chosen reaction pathways and conditions to attain the desired bromo-chlorotoluene compounds with high efficiency (Xue Xu, 2006).

Molecular Structure Analysis

The molecular structure and vibrational spectroscopy of 2-Bromo-6-chlorotoluene analogs have been thoroughly investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. Detailed studies on compounds like 2-bromo-4-chlorotoluene provide insights into the effects of the bromine and chlorine substituents on the molecular geometry and electronic properties of the benzene ring. These analyses reveal the influence of substituents on the vibrational modes, charge distribution, and electronic transitions within the molecule (C. Arunagiri, M. Arivazhagan, & A. Subashini, 2011).

Safety And Hazards

2-Bromo-6-chlorotoluene can cause skin irritation and serious eye irritation . Precautions include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name

1-bromo-3-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrCl/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMARBQGIQKLIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211399
Record name 2-Bromo-6-chlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorotoluene

CAS RN

62356-27-8
Record name 2-Bromo-6-chlorotoluene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62356-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-chlorotoluene
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Record name 2-Bromo-6-chlorotoluene
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Record name 2-bromo-6-chlorotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MR Hickey, SP Allwein, TD Nelson… - … process research & …, 2005 - ACS Publications
… The synthesis of acid 2 has been accomplished via two basic strategies, (i) oxidation of 2-bromo-6-chlorotoluene (3) 1 using nitric acid and (ii) o-lithiation of 3-bromochlorobenzene (4) 2 …
Number of citations: 25 pubs.acs.org
MS Carpenter, WM Easter - The Journal of Organic Chemistry, 1955 - ACS Publications
The Friedel-Crafts reaction has been found to be well adapted to the synthesis of thymol (1). For this preparation m-cresol is alkylated with isopropyl chloride in the presence of …
Number of citations: 40 pubs.acs.org
JF Bunnett, JH Miles… - Journal of the American …, 1961 - ACS Publications
Kinetics of the hydroxide ion cleavage of four 2, 6-dihalobenzaldehydes to m-dihalobenzenes and formate ionhave been studied. The dependence on hydroxide ion concentration of …
Number of citations: 35 pubs.acs.org
FP Doyle, JHC Nayler, HRJ Waddington… - Journal of the …, 1963 - pubs.rsc.org
… acid in which both methoxy-groups were replaced by other substituents were mostly prepared by published methods, but side-chain bromination of 2-bromo-6-chlorotoluene, followed …
Number of citations: 0 pubs.rsc.org
DJ Thoennes - 1971 - search.proquest.com
… Two samples, 174 mmol and 304 mmol, of 2-bromo-6-chlorotoluene were treated similarly, except … from 2-bromo-6-chlorotoluene via the oxidative coupling reaction described earlier. …
Number of citations: 3 search.proquest.com
JM Kraus, HB Tatipaka, SA McGuffin… - Journal of medicinal …, 2010 - ACS Publications
… 2-Bromo-6-chlorotoluene (6 mL, 45.9 mmol) was added to the flask and dissolved in 60 mL of anhydrous THF under an atmosphere of dry nitrogen. The solution was stirred for about 5 …
Number of citations: 137 pubs.acs.org
JM Kraus, CLMJ Verlinde, M Karimi… - Journal of medicinal …, 2009 - ACS Publications
… 2-Bromo-6-chlorotoluene (6 mL, 45.9 mmol) was added to the flask and dissolved in 60 mL of anhydrous THF under an atmosphere of dry nitrogen. The solution was stirred for about 5 …
Number of citations: 167 pubs.acs.org
M Li, R Hua - Tetrahedron Letters, 2009 - Elsevier
… Finally, the reaction of pyridine with 2-bromo-6-chlorotoluene (1n) to afford selectively 2-chloro-6-(2-pyridinyl)toluene (3f) in 32% isolated yield (Table 3, entry 10). …
Number of citations: 85 www.sciencedirect.com
J Hitce, O Baudoin - Advanced Synthesis & Catalysis, 2007 - Wiley Online Library
… Reagents were commercially available and used without further purification except 2-bromo-6-chlorotoluene which was filtered through a pad of silica before use. All solvents were …
Number of citations: 49 onlinelibrary.wiley.com
RJ de Lang, MJCM van Hooijdonk, L Brandsma… - Tetrahedron, 1998 - Elsevier
The aryl-benzyl cross-coupling in the presence of copper-, nickel- and palladium-catalysts has been investigated with a number of chlorine- and methyl-substituted arylmetal …
Number of citations: 48 www.sciencedirect.com

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